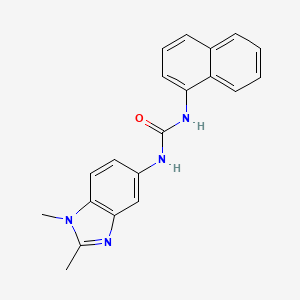
2-quinolinecarbaldehyde 8-quinolinylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-quinolinecarbaldehyde 8-quinolinylhydrazone (QCH) is a chemical compound that belongs to the family of hydrazones. It is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. QCH possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science.
Mechanism of Action
The mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that 2-quinolinecarbaldehyde 8-quinolinylhydrazone exerts its biological effects by interacting with specific targets in the body. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to interact with proteins and enzymes involved in various cellular processes, leading to the modulation of their activity.
Biochemical and Physiological Effects
2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of acetylcholinesterase. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has also been shown to possess antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses several advantages that make it an attractive candidate for research in various fields. It is a versatile molecule that can be easily synthesized under mild conditions. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. However, 2-quinolinecarbaldehyde 8-quinolinylhydrazone also possesses certain limitations. It is a relatively new molecule, and its full potential has not yet been explored. Additionally, the mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 2-quinolinecarbaldehyde 8-quinolinylhydrazone. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of 2-quinolinecarbaldehyde 8-quinolinylhydrazone and its potential applications in various fields. 2-quinolinecarbaldehyde 8-quinolinylhydrazone may also be explored for its potential applications in materials science, such as the development of sensors and catalysts. Finally, the development of 2-quinolinecarbaldehyde 8-quinolinylhydrazone derivatives may lead to the discovery of new molecules with enhanced biological activity.
Conclusion
In conclusion, 2-quinolinecarbaldehyde 8-quinolinylhydrazone is a versatile molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-quinolinecarbaldehyde 8-quinolinylhydrazone possesses unique chemical and biological properties, making it an attractive candidate for research in medicinal chemistry, biochemistry, and materials science. While the full potential of 2-quinolinecarbaldehyde 8-quinolinylhydrazone has not yet been explored, it holds promise for the development of new therapies and materials.
Synthesis Methods
The synthesis of 2-quinolinecarbaldehyde 8-quinolinylhydrazone involves the reaction of 2-quinolinecarbaldehyde with 8-quinolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a yellow crystalline solid. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
2-quinolinecarbaldehyde 8-quinolinylhydrazone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also shown potential as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the progression of Alzheimer's disease. Additionally, 2-quinolinecarbaldehyde 8-quinolinylhydrazone has been reported to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
N-[(E)-quinolin-2-ylmethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4/c1-2-8-17-14(5-1)10-11-16(22-17)13-21-23-18-9-3-6-15-7-4-12-20-19(15)18/h1-13,23H/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGMVNJCFBHMK-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NNC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=N/NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-quinolin-2-ylmethylideneamino]quinolin-8-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)